molecular formula C19H20FN7O B2975670 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide CAS No. 1172311-46-4

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide

Número de catálogo: B2975670
Número CAS: 1172311-46-4
Peso molecular: 381.415
Clave InChI: NMUCDMKDEPDNMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound features a pyrimidine core substituted with a pyrazole moiety at the 4-position and a piperazine-1-carboxamide group linked to a 3-fluoro-2-methylphenyl aromatic ring. The fluorine atom and methyl group on the phenyl ring may influence lipophilicity, steric bulk, and electronic properties, while the pyrimidine-pyrazole core likely contributes to π-π stacking or hydrogen-bonding interactions .

Propiedades

IUPAC Name

N-(3-fluoro-2-methylphenyl)-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN7O/c1-14-15(20)4-2-5-16(14)24-19(28)26-10-8-25(9-11-26)17-12-18(22-13-21-17)27-7-3-6-23-27/h2-7,12-13H,8-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUCDMKDEPDNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article synthesizes existing research findings on its biological activity, highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Pyrimidine Ring : A six-membered ring containing nitrogen atoms that plays a crucial role in biological interactions.
  • Pyrazole Moiety : Known for its pharmacological properties, enhancing the compound's reactivity and biological profile.
  • Piperazine Core : Often found in many pharmaceuticals, contributing to the compound's ability to interact with various biological targets.

Research indicates that this compound may exert its effects through multiple pathways:

  • Inhibition of Kinases : Similar compounds have shown activity against various kinases involved in cancer proliferation. For example, studies have demonstrated that pyrimidine derivatives can inhibit the activity of kinases such as KIT and PDGFRA at subnanomolar concentrations, suggesting a potential mechanism for this compound as well .
  • Induction of Apoptosis : In vitro studies have indicated that derivatives with similar structures can induce apoptosis in cancer cell lines by increasing the activity of caspase enzymes, which are crucial for programmed cell death .

Biological Activity Data

The biological activity of this compound can be summarized through various assays and studies:

Activity Type IC50 Value (µM) Cell Line/Target Reference
Kinase Inhibition<0.5Various kinases
Anticancer Activity0.19 - 5.13MCF-7, HCT-116
Apoptosis InductionN/AMCF-7 (caspase 3/7 activation)
Urease Inhibition3.06 - 4.40Urease enzyme

Case Studies

Several case studies illustrate the compound's potential:

  • Anticancer Studies : In a study focused on MCF-7 breast cancer cells, compounds similar to the target molecule were found to significantly reduce cell viability at low concentrations, indicating strong anticancer properties. The mechanism was linked to cell cycle arrest and apoptosis induction through caspase activation .
  • Kinase Selectivity : A comparative analysis demonstrated that certain derivatives showed high selectivity towards specific kinases involved in tumor growth while sparing other kinases, suggesting a favorable safety profile for further development .
  • Urease Inhibition : The compound exhibited promising urease inhibition activities, which are relevant for conditions like gastric ulcers and certain types of cancers where urease plays a role in tumor progression .

Comparación Con Compuestos Similares

Structural Analogues with Quinazolinone Cores

Compounds A2–A6 () share the piperazine-carboxamide backbone but replace the pyrimidine-pyrazole core with a 4-oxo-3,4-dihydroquinazolin-2-ylmethyl group. Key differences include:

  • Substituent Effects : The target compound’s 3-fluoro-2-methylphenyl group introduces steric hindrance and moderate electron-withdrawing effects compared to A2 (3-fluorophenyl) or A4 (2-chlorophenyl).
  • Physicochemical Properties :
Compound Yield (%) Melting Point (°C)
Target N/A* N/A*
A2 (3-F-phenyl) 52.2 189.5–192.1
A3 (4-F-phenyl) 57.3 196.5–197.8
A4 (2-Cl-phenyl) 45.2 197.9–199.6

Piperazine Derivatives with Pyrazole/Trifluoromethyl Groups

  • Compound 5 (): 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one. The butanone linker increases flexibility compared to the target’s rigid pyrimidine-pyrazole core. The trifluoromethylphenyl group enhances lipophilicity (clogP ~3.5 estimated) versus the target’s 3-fluoro-2-methylphenyl (clogP ~2.8). This could impact membrane permeability .
  • Compound 8 (): Contains a morpholinyl-pyrazolo[1,5-a]pyrimidine core and a 3-fluorophenylmethyl-piperazine group. The morpholine and benzimidazole moieties introduce additional hydrogen-bonding sites, differing from the target’s pyrazole-pyrimidine system.

Piperazine-Carboxamides with Heterocyclic Modifications

  • Compound 28 (): Features a benzo[b][1,4]oxazin-3-one group linked via a propanoyl chain to the piperazine-carboxamide. Lower yield (10%) for 28 vs. typical yields of ~50% for A2–A6 highlights synthetic challenges in complex heterocyclic systems .
  • Compound 856189-81-6 (): 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide.

    • Dual trifluoromethyl groups significantly increase lipophilicity (clogP ~4.1) and metabolic stability but may reduce solubility.
    • The chloro-trifluoromethylpyridine moiety is a stronger electron-withdrawing group than the target’s pyrimidine-pyrazole .

Arylpiperazine Derivatives with Substituted Phenyl Groups

describes compounds like 3i (4-chlorophenyl) and 3h (2-fluorophenyl) with methanesulphonyl-piperazine linkages.

  • The sulphonate esters in 3i/3h are more polar than the target’s carboxamide, likely altering pharmacokinetic profiles.
  • Substituted phenyl groups (e.g., 4-chloro vs. 3-fluoro-2-methyl) demonstrate positional effects on receptor binding affinity in related studies .

Key Findings and Implications

  • Structural Flexibility vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 856189-81-6 ) improve metabolic stability but may reduce solubility. The target’s 3-fluoro-2-methylphenyl balances moderate lipophilicity and steric effects.
  • Synthetic Accessibility : High-yielding routes (e.g., A2–A6 at ~45–57%) contrast with lower yields in complex systems (e.g., 28 at 10%), suggesting the target’s synthesis may require optimized coupling strategies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.